molecular formula C28H40O5 B1263233 (2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione

(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione

Cat. No.: B1263233
M. Wt: 456.6 g/mol
InChI Key: HBKSTRSDLUAESY-XNXVHQMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-Halidrysone A is an organic molecular entity.

Scientific Research Applications

Isolation and Characterization from Brown Algae

A study by Banaigs et al. (1983) isolated and characterized a new metabolite from the brown alga Cystoseira elegans. This compound was identified as a hydroxylated diterpenoid substituted quinol, showcasing the diverse chemical composition found in marine algae and their potential for various applications in scientific research (Banaigs et al., 1983).

Synthesis and Chemical Reactions

Pimenova et al. (2003) synthesized 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and studied its various reactions. This highlights the potential for synthesizing similar complex molecules for research in organic chemistry and material science (Pimenova et al., 2003).

Applications as an Acid-Base Titration Indicator

In 2021, Pyrko conducted a study on the synthesis of a new 10-hydroxydecahydroacridine-1,8-dione derivative, investigating its potential as an indicator for acid-base titration. This suggests possible analytical applications of similar complex organic compounds in chemistry (Pyrko, 2021).

Antimicrobial Activity

Chaudhari's 2012 research on the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives and their evaluation for antimicrobial activity indicates the potential of such compounds in developing new antimicrobial agents (Chaudhari, 2012).

Properties

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

IUPAC Name

(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione

InChI

InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,26,30-31H,8-10,12,15H2,1-7H3/b19-14+,20-11+

InChI Key

HBKSTRSDLUAESY-XNXVHQMYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(\C)/CCCC(C)C(=O)C(C=C(C)C)O)OC

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(=O)C(C=C(C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
Reactant of Route 2
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
Reactant of Route 3
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
Reactant of Route 4
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
Reactant of Route 5
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
Reactant of Route 6
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione

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